[Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[methyl-(6-pyrazol-1-ylpyridazin-3-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-14(7-10(16)17)8-3-4-9(13-12-8)15-6-2-5-11-15/h2-6H,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGJPKBPFCKMSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NN=C(C=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound [Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid is the receptor tyrosine kinase MET. The MET receptor plays a crucial role in the development and progression of cancer.
Mode of Action
This compound acts as a selective inhibitor of the MET receptor. It inhibits MET autophosphorylation and signaling, thereby disrupting the normal functioning of the receptor. Additionally, it activates cysteine-aspartic acid protease 3 (caspase 3), an enzyme that is part of the apoptosis signaling cascade.
Biochemical Pathways
Given its mode of action, it can be inferred that it impacts the met signaling pathway, which is implicated in cancer development and progression.
Biochemical Analysis
Biochemical Properties
[Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent modulation of cholinergic signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS). This oxidative stress can lead to alterations in gene expression and cellular metabolism, ultimately affecting cell function and viability.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine. Additionally, this compound has been shown to interact with other biomolecules, such as proteins involved in oxidative stress responses. These interactions result in the modulation of enzyme activity, changes in gene expression, and alterations in cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with sustained oxidative stress and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cholinergic signaling pathways without causing significant adverse effects. At higher doses, this compound can induce oxidative stress, leading to cellular damage and toxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. Additionally, this compound can affect metabolic flux and metabolite levels, leading to alterations in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake into cells. Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress responses. Additionally, this compound can undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function.
Biological Activity
Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino-acetic acid is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino-acetic acid features a pyrazole ring fused to a pyridazine structure, which is known to confer various biological properties. The general formula can be represented as:
where , , , and denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the pyrazole scaffold. For instance, a study demonstrated that derivatives with similar structures could effectively inhibit microtubule assembly, leading to apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM. The compounds enhanced caspase-3 activity significantly, indicating their potential as anticancer agents .
| Compound | Concentration (μM) | Apoptosis Induction | Caspase-3 Activity |
|---|---|---|---|
| 7d | 1 | Yes | 1.33 times |
| 7h | 1 | Yes | 1.57 times |
| 10c | 10 | Yes | Enhanced |
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have also been documented. In one study, compounds demonstrated significant inhibition of COX enzymes, which are critical in the inflammatory process. For example, certain derivatives showed IC50 values comparable to standard anti-inflammatory drugs such as diclofenac and celecoxib .
| Compound | COX-2 Inhibition (%) | IC50 (μg/mL) |
|---|---|---|
| 125a | 62 | 54.65 |
| 125b | 71 | 60.56 |
These findings suggest that methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino-acetic acid may exhibit similar anti-inflammatory properties.
The mechanisms underlying the biological activities of this compound are primarily linked to its ability to interact with specific molecular targets:
- Microtubule Destabilization : By inhibiting microtubule assembly, the compound can disrupt mitotic processes in cancer cells.
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Study on Anticancer Activity
In a detailed investigation involving various pyrazole derivatives, researchers found that those with modifications at the pyridazine position exhibited enhanced anticancer activity against multiple cell lines, including lung and breast cancers. The study concluded that further optimization could lead to potent therapeutic agents .
Study on Anti-inflammatory Effects
Another study evaluated the anti-inflammatory potential of several pyrazole derivatives in an animal model. The results indicated a significant reduction in paw edema compared to control groups, demonstrating the efficacy of these compounds in inflammatory conditions .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical formula:
- Molecular Formula : C₈H₁₁N₃O₂
- Molecular Weight : 183.19 g/mol
The structure includes a methyl group attached to a pyrazole ring and an amino-acetic acid side chain, enhancing its solubility and biological activity.
Anticancer Activity
Recent studies have investigated the potential of methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino-acetic acid as a novel anticancer agent. The compound exhibits inhibitory effects on various cancer cell lines, particularly those resistant to conventional therapies.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against breast cancer cells. Results indicated a significant reduction in cell viability at concentrations of 10 µM and above, suggesting its potential as a lead compound for further development .
Antiplatelet Activity
The compound has been explored for its antiplatelet properties, particularly as a reversible P2Y12 antagonist. This application is crucial in preventing thrombotic events in patients with cardiovascular diseases.
Case Study : In high-throughput screening (HTS) campaigns aimed at identifying novel P2Y12 antagonists, methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino-acetic acid demonstrated promising results, showing competitive inhibition of platelet aggregation .
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives with enhanced biological activity. The introduction of different functional groups can modify its pharmacokinetic properties.
Data Table: Synthetic Pathways for Derivatives
| Derivative Name | Synthetic Methodology | Yield (%) |
|---|---|---|
| 5-Chloro Derivative | Nucleophilic substitution | 85% |
| Acetylated Derivative | Acetylation reaction | 90% |
| Hydroxylated Derivative | Hydrolysis under acidic conditions | 78% |
Peptide Coupling Reactions
Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino-acetic acid can be utilized in peptide coupling reactions to create more complex structures for drug development.
Example Reaction : The coupling of this compound with various amino acids has been successfully achieved using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent, facilitating the formation of peptide bonds .
Comparison with Similar Compounds
Structural Analogues in the Pyridazine/Pyridazinone Family
The compound shares structural homology with derivatives of 3(2H)-pyridazinone, a related heterocycle where the pyridazine ring incorporates a ketone group. For example, [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid (reported by Banoglu et al., 2005) features a pyridazinone core and a dimethyl-substituted pyrazole (Table 1) .
Table 1: Structural Comparison
Key Differences :
- The unsubstituted pyrazole in the target compound may favor tighter π-π interactions.
- Side Chain: The methylamino group in the target compound could enhance basicity and membrane permeability relative to the acetic acid side chain in the analogue.
Pharmacological and Physicochemical Properties
Banoglu et al. (2005) demonstrated that pyridazinone derivatives with acetic acid side chains exhibit analgesic and anti-inflammatory activity, attributed to cyclooxygenase (COX) inhibition . In contrast, the target compound’s methylamino-acetic acid group may alter its pharmacokinetic profile:
- logP: The pyridazine core (non-polar) versus pyridazinone (polar) suggests the target compound may have higher lipophilicity (estimated logP ~1.5 vs. ~0.8 for the pyridazinone analogue).
- Solubility: The pyridazinone’s ketone group improves aqueous solubility, whereas the target compound’s solubility relies on the ionizable acetic acid group.
- Bioactivity : Preliminary data on similar compounds indicate that pyridazine derivatives without ketones show reduced COX-2 selectivity but improved blood-brain barrier penetration.
Preparation Methods
Synthesis of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one Derivatives
A prominent approach involves the synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives, which serve as intermediates. This pathway was detailed in a study focusing on heterocyclic derivatives with biological activity, where the key steps include:
- Preparation of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine via chlorination of the pyridazine precursor.
- Nucleophilic substitution of the chloro group with acetic acid or related nucleophiles to form the corresponding pyridazin-3(2H)-one derivatives.
Formation of the Pyrazolyl-Pyridazine Intermediate
The key heterocycle is synthesized through cyclization reactions involving hydrazines and appropriate precursors, often under reflux conditions, with catalysts such as acetic acid or polyphosphoric acid, facilitating ring closure.
Functionalization and Derivatization
Once the heterocyclic core is established, functional groups are introduced to generate the aminoacetic acid moiety.
Alkylation and Amino Group Introduction
- Alkylation of the heterocycle with methyl or related groups is achieved through nucleophilic substitution using methyl halides or methylating reagents under basic conditions.
- Amino group attachment involves nucleophilic substitution on activated heterocycles, often facilitated by potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO.
Carboxymethylation to Form the Acetic Acid Moiety
The amino group is further functionalized with chloroacetic acid derivatives or via reductive amination with glyoxylic acid derivatives, leading to the formation of the amino acetic acid side chain.
Key Synthetic Routes and Conditions
Research Findings and Optimization Strategies
- Yield Optimization: Using polar aprotic solvents such as DMSO or DMF enhances nucleophilic substitution efficiency.
- Selectivity Control: Tautomeric equilibria in heterocycles can be managed by controlling pH and temperature during synthesis.
- Environmental Considerations: Employing greener solvents like ethanol or water, and avoiding excess reagents, aligns with sustainable chemistry practices.
Representative Synthetic Scheme
Hydrazine + Chloropyridazine → Pyrazolyl-pyridazine intermediate
→ Chlorination with SOCl₂ → Activated chloro derivative
→ Nucleophilic substitution with amino acetic acid derivatives
→ Alkylation with methyl halides → [Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid
Summary of Key Research Findings
- The synthesis of heterocyclic derivatives like pyridazines and pyrazoles is well-established, with modifications tailored for specific functional groups.
- Alkylation and acylation steps are critical for attaching the amino acetic acid moiety.
- Optimization of reaction conditions, including temperature, solvent, and reagent equivalents, significantly improves yields and purity.
- Recent patents and studies emphasize environmentally friendly methods, such as aqueous media and catalytic processes, to reduce hazardous waste.
Q & A
Q. What are the recommended synthetic routes for [Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis typically involves condensation reactions between pyridazine and pyrazole precursors, followed by functionalization with methyl and acetic acid groups. Key optimization strategies include:
- Design of Experiments (DoE) : Use fractional factorial designs to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) affecting yield .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) for purity ≥95% .
- Yield Tracking : Monitor intermediates via HPLC (C18 column, UV detection at 254 nm) to isolate high-purity fractions .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR (DMSO-d6) to verify substituent positions on the pyridazine and pyrazole rings .
- X-ray Crystallography : Resolve bond lengths and angles to confirm the planar geometry of the heterocyclic core .
- Mass Spectrometry (HRMS) : Validate molecular weight (exact mass: ~290.1 g/mol) using electrospray ionization (ESI+) .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Methodological Answer :
- Anti-inflammatory Activity : Measure COX-1/COX-2 inhibition via fluorometric assays (IC50 values) .
- Antimicrobial Screening : Use broth microdilution (MIC against S. aureus, E. coli) with positive controls (e.g., ciprofloxacin) .
- Cytotoxicity : Conduct MTT assays on HEK-293 cells to establish baseline toxicity (IC50 > 50 µM preferred) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Incubate in buffers (pH 1–13, 37°C) and analyze degradation products via LC-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >200°C for pyridazine derivatives) .
Q. What chromatographic methods are optimal for purity assessment and quantification?
- Methodological Answer :
- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with UV detection at 270 nm .
- TLC Validation : Silica gel GF254 plates (visualization under UV 254/366 nm) to confirm absence of byproducts .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and regioselectivity in further derivatization?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridazine ring .
- Molecular Dynamics (MD) : Simulate solvent effects to predict reaction pathways (e.g., SNAr vs. radical mechanisms) .
Q. What experimental strategies resolve contradictions between computational predictions of reactivity and empirical outcomes?
- Methodological Answer :
- Hybrid Workflows : Integrate quantum chemical calculations (e.g., Gaussian 16) with high-throughput screening (e.g., automated liquid handling) to validate reaction pathways .
- Isotopic Labeling : Use -labeled precursors to track regioselectivity in heterocyclic substitutions .
Q. How can researchers investigate the compound’s mechanism of action in autophagy induction or kinase inhibition?
- Methodological Answer :
- Kinase Profiling : Use ADP-Glo™ assays to screen against a panel of 100+ kinases (e.g., mTOR, PI3K) .
- Autophagy Markers : Monitor LC3-II/LC3-I ratio via western blotting in prostate cancer cells (PC-3 line) .
Q. What strategies validate target engagement and off-target effects in biological studies?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm binding to putative targets (e.g., mTOR) by measuring protein thermal stability shifts .
- CRISPR-Cas9 Knockouts : Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .
Q. How can contradictory bioactivity data from different assay platforms be reconciled?
- Methodological Answer :
- Meta-Analysis : Apply hierarchical clustering to datasets (e.g., IC50 values from MTT vs. ATP-lite assays) to identify platform-specific biases .
- Orthogonal Assays : Confirm anti-proliferative activity via clonogenic assays and live-cell imaging .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
